molecular formula C13H13N3O B2924560 N-[p-(4(5)-imidazolyl)benzyl]acrylamid CAS No. 2361658-32-2

N-[p-(4(5)-imidazolyl)benzyl]acrylamid

Cat. No.: B2924560
CAS No.: 2361658-32-2
M. Wt: 227.267
InChI Key: UXAOCRAAGOIVSZ-UHFFFAOYSA-N
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Description

N-[p-(4(5)-imidazolyl)benzyl]acrylamid is a compound that features an imidazole ring attached to a benzyl group, which is further connected to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[p-(4(5)-imidazolyl)benzyl]acrylamid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[p-(4(5)-imidazolyl)benzyl]acrylamid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Benzylamine derivatives.

    Substitution: Substituted benzylimidazole derivatives.

Scientific Research Applications

N-[p-(4(5)-imidazolyl)benzyl]acrylamid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the design of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers with specific functional properties.

Mechanism of Action

The mechanism of action of N-[p-(4(5)-imidazolyl)benzyl]acrylamid involves its interaction with molecular targets through the imidazole ring, which can form hydrogen bonds and coordinate with metal ions. The acrylamide moiety can undergo polymerization, leading to the formation of cross-linked networks. These interactions and reactions enable the compound to exert its effects in various applications.

Comparison with Similar Compounds

Similar Compounds

    N-[p-(4(5)-imidazolyl)benzyl]methacrylamid: Similar structure but with a methacrylamide moiety.

    N-[p-(4(5)-imidazolyl)benzyl]acrylate: Similar structure but with an acrylate moiety.

Uniqueness

N-[p-(4(5)-imidazolyl)benzyl]acrylamid is unique due to its combination of an imidazole ring, benzyl group, and acrylamide moiety. This unique structure allows it to participate in a variety of chemical reactions and interactions, making it versatile for different applications.

Properties

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-13(17)15-9-11-3-5-12(6-4-11)16-8-7-14-10-16/h2-8,10H,1,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAOCRAAGOIVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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